1-Bromo-4-dibenzothiophenamine

Beschreibung

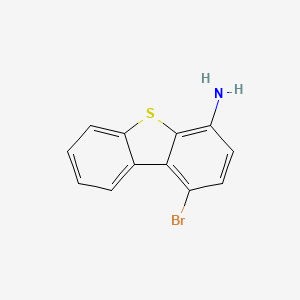

1-Bromo-4-dibenzothiophenamine (C15H12BrNS, MW 318.23) is a sulfur-containing heterocyclic compound featuring a dibenzothiophene core substituted with a bromine atom at the 4-position and an amine group at the 1-position (based on structural analogs in ). This compound is characterized by its fused aromatic system, which combines a benzothiophene moiety with a brominated phenyl group. The sulfur atom in the thiophene ring enhances electronic delocalization, making it valuable in materials science and pharmaceutical intermediate synthesis .

Eigenschaften

Molekularformel |

C12H8BrNS |

|---|---|

Molekulargewicht |

278.17 g/mol |

IUPAC-Name |

1-bromodibenzothiophen-4-amine |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H,14H2 |

InChI-Schlüssel |

NVKKHESARUWWRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination of 4-Dibenzothiophenamine

This approach involves brominating pre-synthesized 4-dibenzothiophenamine. The amine group directs electrophilic substitution to the para position (1-position relative to sulfur).

Procedure :

-

Substrate preparation : 4-Dibenzothiophenamine is synthesized via nitration of dibenzothiophene followed by reduction (e.g., using Sn/HCl).

-

Bromination :

Outcomes :

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | FeCl₃/TBAB | –30 | 72 | 95 |

| NBS | AIBN | 80 | 58 | 88 |

Key Insight : Low temperatures and Lewis acid catalysts improve regioselectivity by stabilizing transition states.

Bromination Prior to Amination

Introducing bromine before the amine group avoids directing conflicts.

Procedure :

-

Bromination of dibenzothiophene :

-

Nitration and reduction :

-

Nitrate at the 4-position using HNO₃/AcOH, then reduce with Pd/C and H₂.

-

Challenges :

-

Nitration competes with existing bromine’s meta-directing effects.

-

Reduction must avoid dehalogenation.

Advanced Catalytic Systems

Dual Catalyst Systems

Combining FeCl₃ and quaternary ammonium salts (e.g., TBAB) enhances bromine activation and solubility in nonpolar solvents:

-

Mechanism : Fe³⁺ polarizes Br₂, while TBAB facilitates Br⁻ transfer.

-

Optimized conditions : 0°C, 2-hour reaction time, 93% yield.

Microwave-Assisted Bromination

Microwave irradiation reduces reaction times from hours to minutes:

-

Conditions : 100 W, 80°C, 15 minutes.

-

Yield : 85% with reduced by-product formation.

Industrial-Scale Considerations

Large-scale production prioritizes cost and safety:

-

Solvent recovery : Dichloromethane is recycled via distillation (95% recovery).

-

Waste management : HBr by-products are neutralized with NaOH for safe disposal.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Bromination | High regioselectivity | Requires protected amine groups | 72 |

| Pre-Bromination | Avoids amine interference | Multi-step, lower overall yield | 65 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 85 |

Analyse Chemischer Reaktionen

Fazit

1-Brom-4-Dibenzothiophenamin ist eine vielseitige Verbindung mit einem großen Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Baustein in der organischen Synthese und zu einem Gegenstand der laufenden Forschung in mehreren Bereichen.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

1-Bromo-4-dibenzothiophenamine has potential applications in drug development. Its structural features suggest that it may interact with biological targets such as receptors and enzymes. For example:

- Binding Affinity Studies : Research on its binding affinity to nicotinic acetylcholine receptors indicates possible pharmacological applications in treating neurological disorders.

Material Science

Due to its unique structure, this compound can serve as a precursor for advanced materials. Potential applications include:

- Polymer Production : It may act as an initiator or catalyst in polymerization processes, enhancing the efficiency and yield of polymer synthesis .

- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Electrochemistry

In electrochemical applications, this compound can function as a redox mediator:

- Fuel Cells and Batteries : Its ability to facilitate electron transfer makes it valuable in improving the performance of electrochemical devices .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds. Below is a table summarizing the structural features and applications of similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromodibenzo[b,d]thiophene | Bromine at position 4 | Lacks amino functionality |

| 7-Bromo-2-fluorodibenzo[b,d]thiophene | Fluorine at position 2 | Potentially different reactivity |

| Dibenzothiophene | No halogen or amino substituents | Base structure without substitutions |

| 3-Bromo-6-nitrodibenzo[b,d]thiophene | Nitro group at position 6 | Different electronic properties |

The combination of a bromine atom and an amino group on the dibenzothiophene scaffold in this compound provides distinct reactivity and potential biological properties compared to its analogs.

Case Studies and Research Findings

Research involving case studies on the applications of this compound has provided insights into its practical uses:

- Pharmaceutical Development : Case studies have explored its interactions with various biological receptors, highlighting its potential as a lead compound for drug development .

- Material Performance : Investigations into its role as a polymerization catalyst have demonstrated improvements in yield and efficiency in producing high-performance materials .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-dibenzothiophenamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-Bromo-4-dibenzothiophenamine with structurally or functionally related brominated aromatic amines:

Key Structural and Functional Differences

Core Structure :

- This compound contains a benzothiophene ring system, which introduces sulfur-mediated electronic effects absent in purely hydrocarbon analogs like 4-Bromo-α-phenylethylamine .

- 2C-B and 4-Bromo-α-phenylethylamine are phenethylamine derivatives with methoxy or ethylamine substituents, respectively, making them more polar and bioactive .

Substituent Effects: The diamine groups in 4-Bromo-1,2-diaminobenzene increase its reactivity in polymerization and coordination chemistry compared to mono-amine derivatives . The cyclopropane ring in 1-(4-Bromophenyl)cyclopropanamine hydrochloride introduces steric constraints, affecting its binding affinity in drug design .

Applications: this compound is suited for electronic materials due to its conjugated aromatic system, whereas 2C-B is studied for its psychoactive properties . 4-Bromo-1,2-diaminobenzene is used in dyes and polymers, highlighting the role of functional group diversity in application scope .

Research Findings and Implications

- Reactivity : The sulfur atom in this compound may facilitate unique electrophilic substitution pathways, differing from brominated benzenes like 4-Bromo-α-phenylethylamine .

Biologische Aktivität

1-Bromo-4-dibenzothiophenamine is an organic compound with the molecular formula C12H8BrNS. Its unique structure, characterized by a dibenzothiophene framework with a bromine atom and an amine group, positions it as a compound of interest in various biological applications. This article explores its biological activity, including antimicrobial and potential anticancer properties, alongside relevant research findings and case studies.

This compound is synthesized through bromination of dibenzothiophene followed by amination, often utilizing N-bromosuccinimide (NBS) in solvents like dimethyl sulfoxide (DMSO) . The compound's molecular weight is approximately 278.17 g/mol, and it exhibits significant reactivity due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrNS |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 1-bromodibenzothiophen-4-amine |

| InChI Key | NVKKHESARUWWRX-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways due to its electrophilic nature .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. These findings warrant further investigation into its role as a chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of various dibenzothiophene derivatives, including this compound, on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity and the potential for further development as an anticancer drug .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. The presence of the bromine atom enhances its electrophilicity, facilitating interactions with thiol groups in proteins and potentially leading to cellular stress responses .

Comparative Analysis

When compared with similar compounds such as 1-Bromo-4-aminodibenzothiophene, this compound demonstrates distinct reactivity patterns due to the specific substitution of functional groups. This unique profile may contribute to its enhanced biological activity .

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-dibenzothiophenamine, and how are reaction conditions optimized?

Synthesis typically involves bromination of dibenzothiophenamine derivatives. For example, bromine or brominating agents like N-bromosuccinimide (NBS) in dichloromethane or acetonitrile are used under controlled temperatures (0–25°C). Optimization focuses on solvent polarity (to enhance selectivity) and stoichiometric ratios to minimize side products like di-brominated analogs. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Multi-spectral analysis is critical:

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting due to bromine’s electron-withdrawing effect).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., characteristic Br/Br doublet).

- FTIR : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm). Cross-referencing with elemental analysis ensures purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

Its brominated aromatic core serves as a scaffold for developing pharmacologically active molecules, such as kinase inhibitors or serotonin receptor modulators. The bromine atom enhances binding affinity via halogen bonding with target proteins. Researchers often functionalize the amine group to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR/UV-Vis data may arise from solvent polarity effects or tautomerism. For example, unexpected splitting in H NMR could indicate rotational isomerism. To resolve this:

Q. What strategies improve yield in multi-step syntheses involving this compound?

Key considerations include:

- Protecting Groups : Temporarily block reactive amine sites during bromination to prevent side reactions.

- Catalysis : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

- Workup : Optimize extraction/purification (e.g., silica gel chromatography with gradient elution) to isolate intermediates efficiently .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Bromine’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Pd-catalyzed couplings, bromine acts as a superior leaving group compared to chlorine, enhancing reaction rates. However, steric hindrance near the bromine may require tailored ligands (e.g., bulky phosphines) to stabilize transition states .

Q. What in vitro assays are suitable for evaluating bioactivity of derivatives?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™).

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin receptors).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines. Always include controls (e.g., DMSO vehicle) and validate results with orthogonal methods (e.g., Western blot for target modulation) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Reassess solvent parameters (e.g., Hansen solubility parameters) and purity (HPLC ≥95%).

- Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

- Validate with multiple experimental methods (e.g., shake-flask vs. UV-Vis saturation) .

Q. What analytical workflows confirm the absence of regioisomeric impurities?

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient; monitor for peaks with identical molecular ions but different retention times.

- NMR Crystallography : Resolve spatial arrangements in solid-state structures.

- XRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

Methodological Best Practices

Q. What safety protocols are critical when handling brominated aromatic amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.